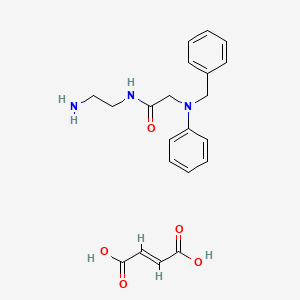![molecular formula C24H32N2O9 B12324566 1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enalapril maleate is a widely used medication in the treatment of hypertension, heart failure, and diabetic kidney disease. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which work by relaxing blood vessels and reducing blood pressure. Enalapril maleate is the maleate salt form of enalapril, an ethyl ester prodrug that is converted into its active form, enalaprilat, in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Enalapril maleate is synthesized through a multi-step process. The key steps involve the reaction of L-proline with ethyl 4-phenylbutyrate to form the intermediate, which is then coupled with N-[(S)-1-carboxy-3-phenylpropyl]-L-alanyl chloride. The final product, enalapril, is then reacted with maleic acid to form enalapril maleate .
Industrial Production Methods: Industrial production of enalapril maleate involves the use of large-scale reactors and stringent quality control measures to ensure the purity and stability of the final product. The process typically includes the following steps:
- Mixing enalapril with a carrier and an alkaline sodium compound.
- Drying the wet mass.
- Further processing the dried mass into tablets .
Analyse Des Réactions Chimiques
Types of Reactions: Enalapril maleate undergoes various chemical reactions, including hydrolysis, oxidation, and charge transfer reactions. Hydrolysis converts enalapril into its active form, enalaprilat. Oxidation reactions can lead to the degradation of the compound under certain conditions .
Common Reagents and Conditions:
Hydrolysis: Enalapril is hydrolyzed in the liver by carboxylesterases to form enalaprilat.
Oxidation: Exposure to high humidity, temperature, and pH changes can lead to oxidation and degradation of enalapril maleate
Major Products Formed:
Enalaprilat: The active form of enalapril, formed through hydrolysis.
Degradation Products: Various oxidation products formed under adverse conditions
Applications De Recherche Scientifique
Enalapril maleate has a wide range of applications in scientific research:
Mécanisme D'action
Enalapril maleate exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, enalapril maleate reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The active metabolite, enalaprilat, is primarily responsible for these effects .
Comparaison Avec Des Composés Similaires
Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure.
Ramipril: Similar to enalapril, ramipril is a prodrug that is converted to its active form, ramiprilat.
Uniqueness of Enalapril Maleate: Enalapril maleate is unique due to its favorable pharmacokinetic profile, including a relatively long half-life and good oral bioavailability. Its prodrug nature allows for a gradual conversion to the active form, providing sustained therapeutic effects .
Propriétés
Formule moléculaire |
C24H32N2O9 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
OYFJQPXVCSSHAI-WLHGVMLRSA-N |
SMILES isomérique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


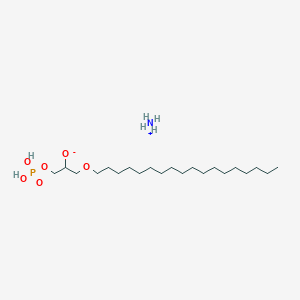
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
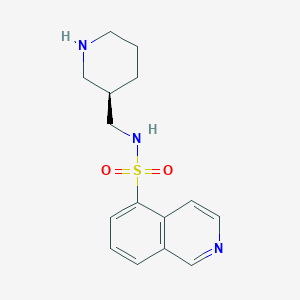
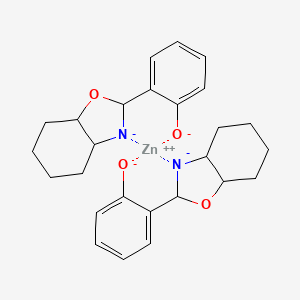

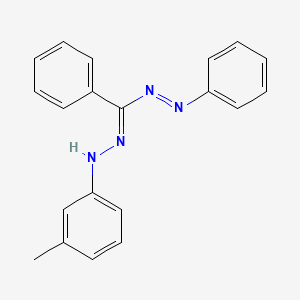


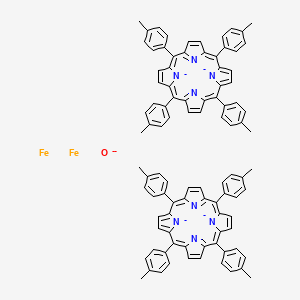
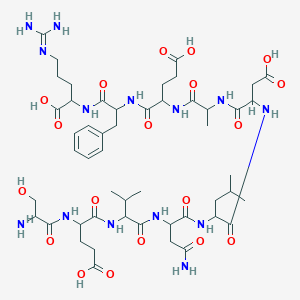

![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)

